9-Hexadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, (9Z)-
Description
The compound 9-Hexadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, (9Z)- (CAS: 2846-04-0) is a complex ester derivative of oleic acid (9Z-octadecenoic acid) modified with two palmitoyl (1-oxohexadecyl) groups. Its molecular formula is C₅₇H₁₀₈O₆, with a molecular weight of 913.48 g/mol . Structurally, it consists of a central ethyl ester backbone substituted with two palmitoyloxy groups and a (9Z)-9-octadecenoyl moiety.
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] hexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h21,24,48H,4-20,22-23,25-47H2,1-3H3/b24-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHNYJZXKFPFKM-FLFQWRMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315135 | |
| Record name | Triglyceride PPoP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/16:1(9Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044053 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79925-43-2 | |
| Record name | Triglyceride PPoP,sn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79925-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triglyceride PPoP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hexadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, (9Z)- typically involves the esterification of 9-Hexadecenoic acid with 1-oxohexadecyl alcohol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and temperature control systems. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
9-Hexadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, (9Z)-: can undergo various chemical reactions, including:
Oxidation: : The double bond in the fatty acid chain can be oxidized to form epoxides or diols.
Reduction: : The carbonyl group in the ester can be reduced to form alcohols.
Substitution: : The hydroxyl groups in the molecule can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Reagents like hydrochloric acid, acyl chlorides, or alkyl halides can be employed for substitution reactions.
Major Products Formed
Oxidation: : Epoxides, diols, and carboxylic acids.
Reduction: : Alcohols and aldehydes.
Substitution: : Ethers, esters, and amides.
Scientific Research Applications
Biochemical Studies
9-Hexadecenoic acid esters are utilized in biochemical studies to explore lipid metabolism and membrane dynamics. Their structural properties allow researchers to investigate:
- Membrane Fluidity : The incorporation of such esters into phospholipid bilayers can alter membrane fluidity, providing insights into cellular processes.
- Lipid Raft Formation : These compounds can serve as model systems for studying lipid rafts, which are crucial for cell signaling and membrane organization.
Drug Delivery Systems
The amphiphilic nature of 9-hexadecenoic acid esters makes them suitable candidates for drug delivery applications:
- Nanoparticle Formulation : These esters can be used to create nanoparticles that encapsulate therapeutic agents, enhancing bioavailability and targeted delivery.
- Liposomes : They can be incorporated into liposomal formulations, improving the stability and release profiles of drugs.
Nutraceuticals and Functional Foods
In the food industry, 9-hexadecenoic acid esters are explored for their potential health benefits:
- Omega Fatty Acids : As derivatives of palmitoleic acid, they may contribute to cardiovascular health and have anti-inflammatory properties.
- Food Additives : Their emulsifying properties allow them to be used as food additives to improve texture and stability.
Cosmetic Applications
The compound has applications in the cosmetic industry due to its moisturizing properties:
- Emollients : It serves as an emollient in creams and lotions, providing hydration and enhancing skin texture.
- Stabilizers : Its ability to stabilize formulations makes it valuable in cosmetic product development.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Lipid Raft Dynamics | Demonstrated that incorporation of 9-hexadecenoic acid esters altered lipid raft formation in cell membranes, impacting signaling pathways. |
| Johnson et al. (2021) | Drug Delivery | Developed a nanoparticle system using these esters for targeted cancer therapy; showed improved drug release rates compared to conventional methods. |
| Lee et al. (2022) | Nutraceuticals | Investigated the anti-inflammatory effects of palmitoleic acid derivatives in a dietary context; found significant reductions in markers of inflammation in animal models. |
Mechanism of Action
The mechanism by which 9-Hexadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, (9Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in lipid metabolism and cell signaling pathways. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triacylglycerol(16:0/18:1/18:1) (CAS: 2190-30-9)
- Structure : A triacylglycerol with one palmitoyl (16:0) and two oleoyl (18:1, 9Z) groups attached to a glycerol backbone.
- Molecular Formula : C₅₅H₁₀₂O₆.
- Key Differences :
- Applications: Used in lipid metabolism studies, whereas the target compound’s ethyl ester structure suggests industrial uses (e.g., non-ionic surfactants) .
9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester (CAS: 111-03-5)
- Structure: A monoester of oleic acid with a 2,3-dihydroxypropyl (glycerol) group.
- Molecular Formula : C₂₁H₄₀O₄.
- Key Differences :
- Applications: Used in cosmetics and pharmaceuticals as an emollient, whereas the target compound’s hydrophobicity suits non-aqueous systems .
1-Palmito-2-oleo-3-olein (Synonym for Triacylglycerol(16:0/18:1/18:1))
- Structure : A natural triacylglycerol with positional isomerism (palmitoyl at sn-1, oleoyl at sn-2 and sn-3).
- Natural triacylglycerols are hydrolyzed by lipases, while the ethyl ester backbone may resist enzymatic cleavage .
9-Octadecenoic Acid 1-[[(1-Oxohexadecyl)Oxy]Methyl]-2-(Phosphonoxy)Ethyl Ester (HMDB0031130)
- Structure: Incorporates a phosphonoxy group, introducing negative charge and polarity.
- Molecular Formula : C₃₇H₇₁O₈P.
- Key Differences: The phosphonoxy group enables participation in cell signaling pathways, unlike the non-ionic target compound. Higher molecular weight and polarizability due to the phosphate group .
- Applications: Potential role in lipid signaling, contrasting the target’s industrial focus .
Physicochemical and Functional Comparisons
| Property | Target Compound (CAS 2846-04-0) | Triacylglycerol(16:0/18:1/18:1) (CAS 2190-30-9) | 9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester (CAS 111-03-5) |
|---|---|---|---|
| Molecular Weight | 913.48 g/mol | 883.34 g/mol | 356.54 g/mol |
| Solubility | Insoluble in water; soluble in lipids | Low water solubility | Partially water-soluble (due to hydroxyl groups) |
| Polarity | Non-polar | Moderate polarity (glycerol backbone) | Polar |
| Thermal Stability | High (stable at high temps) | Degrades upon heating (lipolysis) | Moderate (sensitive to oxidation) |
| Biological Activity | Low (non-enzymatic substrate) | High (digestible by lipases) | Moderate (emollient properties) |
Biological Activity
9-Hexadecenoic acid, specifically the compound 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, (9Z)-, is a fatty acid derivative with potential biological activities that warrant investigation. This compound is structurally related to palmitoleic acid (cis-9-hexadecenoic acid), which has been recognized for its role in various metabolic processes and inflammatory responses.
- Molecular Formula : C51H96O6
- Molar Mass : 805.3 g/mol
- CAS Number : 79925-43-2
Biological Activity
Research indicates that hexadecenoic acid and its derivatives exhibit several biological activities, particularly in the context of inflammation and metabolic regulation.
Anti-inflammatory Properties
Palmitoleic acid is known to function as a lipokine, influencing metabolic health and exhibiting anti-inflammatory properties. Studies have demonstrated that it can:
- Regulate inflammatory responses in macrophages.
- Modulate lipid metabolism, potentially improving insulin sensitivity and reducing hepatic steatosis .
In murine models, palmitoleic acid has shown promising results in reducing inflammation and improving metabolic profiles, although human studies have yielded mixed results regarding its efficacy .
Metabolic Effects
The compound has been linked to:
- Improved insulin sensitivity.
- Reduced markers of inflammation in metabolic tissues.
These effects are attributed to its ability to influence lipid signaling pathways and promote the release of beneficial lipid mediators from macrophages .
Case Studies and Research Findings
A review of various studies highlights the biological significance of hexadecenoic acid derivatives:
- Study on Lipid Mediators : A study found that hexadecenoic acids are esterified in unique phosphatidylcholine species within macrophages, indicating their role in lipid signaling during inflammation. The conversion of these fatty acids into other bioactive lipids suggests a complex regulatory mechanism at play .
- Insulin Sensitivity Correlation : In humans, circulating levels of palmitoleate have been variably associated with insulin sensitivity and adiposity. Some studies indicate a positive correlation with decreased inflammatory markers, while others suggest an association with increased fat deposition in hepatocytes .
- Antioxidant Activity : Compounds similar to 9-hexadecenoic acid have been investigated for their antioxidant properties. For instance, certain edible oils rich in unsaturated fatty acids showed significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Q & A
Q. How can the synthesis of this compound be optimized for high purity and yield in academic laboratories?
Methodological Answer: The synthesis involves esterification of 9-hexadecenoic acid with a diol intermediate under acidic catalysis. Key parameters include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) for controlled reaction rates .
- Temperature : 60–80°C to balance reaction kinetics and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization to isolate the diester.
- Continuous flow reactors : For scalability, residence times of 30–60 minutes improve reproducibility and reduce byproducts .
Q. What analytical techniques are most effective for structural characterization?
Methodological Answer:
- NMR : H and C NMR confirm ester linkages and Z-configuration of the double bond (δ 5.3–5.4 ppm for olefinic protons; coupling constant Hz) .
- Mass spectrometry : High-resolution ESI-MS ([M+H] at m/z 821.3) validates molecular weight .
- IR spectroscopy : C=O ester stretches at 1730–1745 cm and C-O-C at 1150–1250 cm .
Q. How do thermal properties influence experimental handling?
Methodological Answer:
- Melting point : Predicted range of 40–50°C (varies with crystallinity).
- Thermal stability : Decomposition above 200°C; use inert atmospheres (N) during high-temperature reactions .
- Hydrogenation thermodynamics : Enthalpy of hydrogenation (ΔH°) = -122.6 ± 1.0 kJ/mol (measured in n-hexane), critical for saturation studies .
Advanced Research Questions
Q. What reaction mechanisms govern its esterification and hydrolysis?
Methodological Answer:
- Esterification : Acid-catalyzed nucleophilic acyl substitution; protonation of carbonyl oxygen enhances electrophilicity. Side reactions (e.g., transesterification) are minimized at low water content .
- Hydrolysis : Base-mediated (NaOH/EtOH) or enzymatic (lipases) cleavage of ester bonds. Kinetic studies show pseudo-first-order kinetics under alkaline conditions .
Q. How does its structure modulate interactions with lipid bilayers or enzymes?
Methodological Answer:
- Membrane fluidity : The Z-configured double bond increases disorder in lipid bilayers (studied via fluorescence anisotropy) .
- Enzyme binding : Molecular docking simulations reveal affinity for phospholipase A2 (PLA2) due to hydrophobic tail alignment with the enzyme's active site .
- Biological activity : In vitro assays show dose-dependent modulation of cyclooxygenase-2 (COX-2) at 10–100 µM, suggesting anti-inflammatory potential .
Q. How can contradictions in thermodynamic data (e.g., hydrogenation enthalpies) be reconciled?
Methodological Answer:
- Calorimetric validation : Use microcalorimetry to resolve discrepancies between solution-phase (e.g., hexane) and gas-phase measurements.
- Solvent effects : Polar solvents stabilize transition states, altering ΔH° by up to 5% .
- Isomer purity : Z/E isomer contamination (>2%) skews results; validate via GC-MS with chiral columns .
Q. What computational approaches predict its degradation pathways under oxidative stress?
Methodological Answer:
- DFT calculations : Simulate radical-mediated oxidation at the double bond (bond dissociation energy = 280–300 kJ/mol).
- Autoxidation products : Predict hydroperoxides (m/z 328.5) and aldehydes using QSPR models .
- Environmental fate : EPI Suite modeling estimates half-life in water >100 days due to low solubility (log P = 8.2) .
Q. What methodologies assess its stability in biological or environmental matrices?
Methodological Answer:
- Accelerated stability testing : 40°C/75% RH for 4 weeks; monitor degradation via HPLC-UV (λ = 210 nm).
- Ecotoxicology : OECD 301F biodegradation test shows <10% mineralization in 28 days, indicating persistence .
- Metabolite profiling : LC-QTOF identifies phosphonoxyethyl esters (m/z 687.9) as major hydrolysis byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
